![molecular formula C14H14ClN5O B1473380 {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-40-5](/img/structure/B1473380.png)
{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Vue d'ensemble
Description
{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound with a complex structure that includes a phenoxyphenyl group, a tetrazole ring, and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride typically involves multiple steps. One common approach is to start with the synthesis of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The phenoxyphenyl group is then introduced through a substitution reaction, followed by the addition of the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desirable characteristics.
Mécanisme D'action
The mechanism of action of {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The phenoxyphenyl group and the tetrazole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
- {[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
- {[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
Uniqueness
What sets {[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride apart from similar compounds is its specific combination of functional groups The phenoxyphenyl group provides unique electronic properties, while the tetrazole ring offers stability and reactivity
Propriétés
IUPAC Name |
[1-(4-phenoxyphenyl)tetrazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O.ClH/c15-10-14-16-17-18-19(14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12;/h1-9H,10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREMTIGBHYYHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NN=N3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


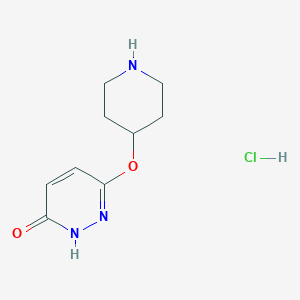
![{[1-(3-fluoro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473299.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1473300.png)

![6-Methoxy-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1473307.png)
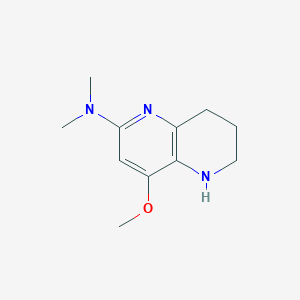
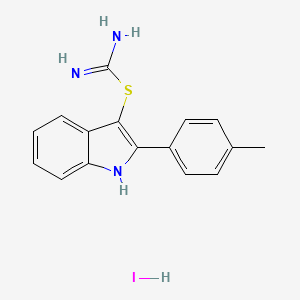
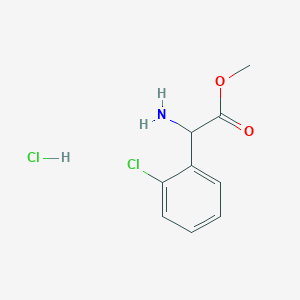
![3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate](/img/structure/B1473312.png)
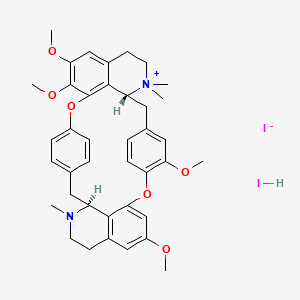
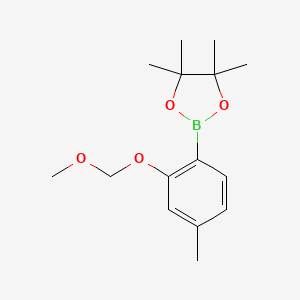
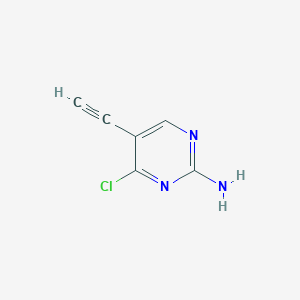
![{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473319.png)

